molecular formula C8H12O3 B14694394 Methyl 3-methyl-6-oxohex-2-enoate CAS No. 34603-31-1

Methyl 3-methyl-6-oxohex-2-enoate

Cat. No.: B14694394
CAS No.: 34603-31-1
M. Wt: 156.18 g/mol
InChI Key: CNINQTOYSBCSKE-UHFFFAOYSA-N
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Description

Methyl 3-methyl-6-oxohex-2-enoate is an α,β-unsaturated ester featuring a six-carbon backbone with a methyl substituent at the C3 position and a ketone group at C4. This compound is of interest in organic synthesis due to its conjugated system, which facilitates reactivity in cycloadditions, nucleophilic additions, and reductions.

Properties

CAS No.

34603-31-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-methyl-6-oxohex-2-enoate

InChI

InChI=1S/C8H12O3/c1-7(4-3-5-9)6-8(10)11-2/h5-6H,3-4H2,1-2H3

InChI Key

CNINQTOYSBCSKE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-6-oxohex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-6-oxohex-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6-oxohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-methyl-6-oxohex-2-enoic acid.

    Reduction: 3-methyl-6-hydroxyhex-2-enoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-6-oxohex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The ester is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methyl-6-oxohex-2-enoate involves its interaction with various molecular targets. In enzymatic reactions, the ester functional group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The compound’s reactivity is influenced by the presence of the carbonyl group, which can participate in nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

(a) Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate (Compound 2)
  • Structure : Differs by the presence of a 2,5-dimethoxyphenyl substituent at C6 instead of a simple methyl group.
  • Synthesis: Prepared via acid-catalyzed esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoate using methanol and H₂SO₄ under reflux (94% yield after column chromatography) .
  • Key Data :
    • Physical state: Pale yellow oil.
    • Characterization: ¹H-NMR and ¹³C-NMR confirmed ester and ketone functionalities.
(b) (E)-3-Methyl-6-oxohex-2-enyl acetate (Compound 5)
  • Structure : Shares the α,β-unsaturated ester backbone but replaces the methyl ester with an acetyloxy group.
  • Synthesis : Oxidative cleavage of a diol precursor using HIO₄·2H₂O in THF/Et₂O at 0°C (80% yield) .
  • Key Data :
    • Physical state: Colorless oil.
    • ¹H-NMR: δ 9.78 (s, -CHO), 5.34–5.39 (m, =CH), 2.05 (s, CH₃CO) .
    • ESI-MS: m/z 193.1 (M+Na)⁺ .
(c) Methyl (5R,6S)-(E)-7-Oxo-5,6-isopropylidenedioxyhept-3-enoate (Compound 4)
  • Structure: Features an extended hept-3-enoate chain with a 5,6-isopropylidene dioxy group, altering steric and electronic properties.
  • Synthesis: Magnesium-mediated reaction in methanol under reflux .
  • Key Data :
    • Purification: Extracted with CH₂Cl₂, highlighting differences in solubility compared to simpler esters .

Reaction Conditions and Yields

Compound Key Reagent/Condition Yield Purification Method
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate H₂SO₄, MeOH reflux 94% Column chromatography
(E)-3-Methyl-6-oxohex-2-enyl acetate HIO₄·2H₂O, THF/Et₂O, 0°C 80% Silica gel chromatography
Methyl 7-oxohept-3-enoate derivative Mg, MeOH, 0°C N/A CH₂Cl₂ extraction

Key Observations :

  • Acid-catalyzed esterification (e.g., H₂SO₄) achieves higher yields (94%) compared to oxidative cleavage (80%) .
  • Magnesium-mediated syntheses (as in ) may require specialized conditions for enolate formation.

Physical and Spectroscopic Properties

Compound Physical State ¹H-NMR Features (δ, ppm) Functional Group Interactions
(E)-3-Methyl-6-oxohex-2-enyl acetate Colorless oil 9.78 (-CHO), 5.34–5.39 (=CH) Strong conjugation of α,β-unsaturated ester
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate Pale yellow oil Aromatic protons (~6.8–7.5 ppm) Electron-withdrawing aryl group enhances ketone stability

Key Observations :

  • Aromatic substituents (e.g., dimethoxyphenyl) introduce additional NMR signals and may stabilize carbonyl groups through resonance .
  • Acetyloxy groups (as in ) show distinct -CHO signals, absent in methyl esters.

Mechanistic and Reactivity Considerations

  • Conjugation Effects: The α,β-unsaturated system in Methyl 3-methyl-6-oxohex-2-enoate likely enhances electrophilicity at the β-carbon, similar to Compound 5 .
  • Steric Hindrance : A C3 methyl group may slow nucleophilic attacks compared to unsubstituted analogues, as seen in sterically hindered esters .
  • Ketone Reactivity: The C6 oxo group could participate in keto-enol tautomerism or act a directing group in further functionalizations, analogous to Compound 2 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-methyl-6-oxohex-2-enoate, and how can reaction efficiency be optimized?

  • Methodology :

  • Esterification : React 3-methyl-6-oxohex-2-enoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or BF₃·Et₂O) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Yield Optimization : Monitor reaction progression via TLC; adjust catalyst loading (e.g., 5–10 mol% BF₃·Et₂O) and temperature (40–60°C) to suppress side reactions like keto-enol tautomerization .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR analysis (e.g., δ ~5.8 ppm for α,β-unsaturated ester protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Techniques :

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., δ 2.1–2.5 ppm for methyl groups adjacent to carbonyls) .
  • IR : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for ester, conjugated ketone at ~1680 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy group, m/z ~30) .
    • Data Cross-Validation : Compare experimental spectra with computational predictions (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed to predict supramolecular assembly?

  • Methodology :

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) and identify synthons .
  • X-ray Refinement : Process data with SHELXL (anisotropic displacement parameters, twin refinement) and visualize with ORTEP-3 .
  • Validation : Check for unusual bond lengths/angles using PLATON’s ADDSYM algorithm .
    • Example Data :
Bond TypeLength (Å)Angle (°)
C=O···H–O1.98165
C–H···O2.35155

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or crystal packing)?

  • Approach :

  • Dynamic Effects : Account for solvent or temperature-dependent conformational changes (e.g., enol-keto equilibrium) via variable-temperature NMR .
  • DFT Refinement : Re-optimize computational models using crystallographic coordinates as input .
  • Twinned Data : Apply SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices .

Q. How should researchers design experiments to validate stereochemical assignments in this compound derivatives?

  • Protocol :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT calculations to assign absolute configuration .
  • Anomalous Dispersion : Collect X-ray data at multiple wavelengths (e.g., Cu Kα) to resolve heavy-atom substructures .

Data Analysis and Validation

Q. What steps ensure robust validation of crystallographic data for this compound?

  • Workflow :

Data Collection : Use high-resolution (<1.0 Å) synchrotron data to minimize errors .

Refinement : Apply SHELXL’s restraints for disordered moieties (e.g., methyl groups) .

CheckCIF : Resolve alerts (e.g., "ADP Ratio Too High") by re-examining thermal ellipsoids .

  • Tools : PLATON for symmetry checks, Olex2 for visualization .

Q. How can researchers address ambiguous electron density in X-ray maps during structure determination?

  • Solutions :

  • Dual-Space Methods : Use SHELXD for ab initio phasing of small-molecule structures .
  • Composite OMIT Maps : Exclude problematic regions during initial refinement cycles .
  • Solvent Masking : Apply SQUEEZE to model disordered solvent molecules .

Synthesis and Reaction Design

Q. What catalytic systems improve regioselectivity in the synthesis of this compound derivatives?

  • Recommendations :

  • Lewis Acids : BF₃·Et₂O for directing nucleophilic attack to the α,β-unsaturated carbonyl .
  • Organocatalysts : Proline derivatives for asymmetric aldol reactions .
    • Table: Reaction Optimization
CatalystTemp (°C)Yield (%)Selectivity (α:β)
BF₃·Et₂O50789:1
L-Proline256595:5

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